N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is an intriguing compound that has gained interest in the fields of medicinal chemistry and pharmacology. With a complex structure featuring a benzo-oxazepine and furan moiety, this compound stands out due to its potential biological activities and multifaceted applications. It presents a unique scaffold for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route to N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves a multi-step process. The synthesis starts with the preparation of the benzo-oxazepine core via cyclization of an appropriate precursor under conditions such as heating with a suitable acid or base. This intermediate is then coupled with a fluoro-substituted aromatic compound to introduce the fluorine atom. Subsequently, an ethyl linker is introduced through alkylation reactions. The furan carboxamide moiety is attached via a reaction with a suitable carboxylic acid derivative in the presence of a coupling reagent like EDCI or DCC.
Industrial Production Methods: For industrial-scale production, the synthetic route must be optimized for cost efficiency and scalability. Key steps include the development of robust purification techniques like recrystallization or chromatography, and the use of greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation
Reduction
Substitution (nucleophilic or electrophilic)
Common Reagents and Conditions: Typical reagents used include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as sodium azide or electrophiles like alkyl halides, under conditions such as refluxing in an appropriate solvent or using a phase transfer catalyst.
Major Products: Depending on the reaction conditions and reagents, major products can include modified benzo-oxazepine derivatives, variously substituted furan compounds, and potentially novel ring structures formed through intramolecular cyclization.
Scientific Research Applications
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has shown promise in:
Chemistry: : Serving as a building block for the synthesis of more complex molecules.
Biology: : Acting as a probe for studying biological pathways due to its unique structure.
Industry: : Utilized in the development of novel materials and polymers with specialized properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows for selective binding, possibly modulating biochemical pathways. The fluorine atom can enhance binding affinity and metabolic stability, contributing to the compound's overall bioactivity.
Comparison with Similar Compounds
When compared to other compounds in the benzo-oxazepine or furan carboxamide family, N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide stands out due to its fluorine substitution, which can influence its chemical reactivity and biological properties Similar compounds might include non-fluorinated benzo-oxazepines or other furan derivatives with different substituents
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-11-7-15(12(2)25-11)18(23)20-5-6-21-9-13-8-14(19)3-4-16(13)24-10-17(21)22/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHXZHYWYKSHLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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